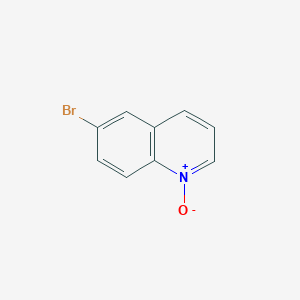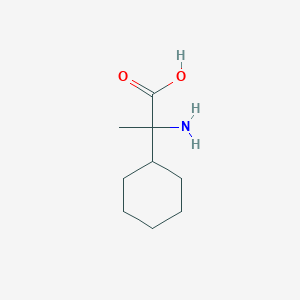
2,3',4',5'-Tétrachlorobiphényle
Vue d'ensemble
Description
2,3’,4’,5’-Tetrachlorobiphenyl is a member of the polychlorinated biphenyl (PCB) family, which consists of biphenyl molecules with multiple chlorine atoms attached. These compounds are known for their environmental persistence and potential health impacts. 2,3’,4’,5’-Tetrachlorobiphenyl, specifically, is a tetrachlorinated biphenyl with chlorine atoms at the 2, 3’, 4’, and 5’ positions on the biphenyl structure .
Applications De Recherche Scientifique
2,3’,4’,5’-Tetrachlorobiphenyl has been extensively studied for its environmental impact and potential health effects. Some of its scientific research applications include:
Mécanisme D'action
Target of Action
The primary target of 2,3’,4’,5’-Tetrachlorobiphenyl is the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
2,3’,4’,5’-Tetrachlorobiphenyl interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in the regulation of the circadian clock .
Biochemical Pathways
It’s known that the compound can be degraded by microbial communities naturally present in the environment through two processes: anaerobic reductive dechlorination of higher chlorinated congeners and aerobic oxidative degradation of lower chlorinated congeners .
Pharmacokinetics
It’s also known to bioaccumulate in organisms .
Result of Action
It’s known that the compound can cause harmful health effects due to its bioaccumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3’,4’,5’-Tetrachlorobiphenyl. For instance, the presence of iron oxides in sediments can enhance the rate and extent of 2,3’,4’,5’-Tetrachlorobiphenyl transformation . Furthermore, the compound’s action can be influenced by the concentration of dissolved PCBs in the porewater .
Analyse Biochimique
Cellular Effects
The cellular effects of 2,3’,4’,5’-Tetrachlorobiphenyl are complex and multifaceted. It has been observed to inhibit the basal and circadian expression of the core circadian component PER1 . This suggests that 2,3’,4’,5’-Tetrachlorobiphenyl may have significant effects on cellular processes regulated by the circadian clock.
Molecular Mechanism
It is known to exert its effects through binding interactions with biomolecules and potential inhibition or activation of enzymes
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3’,4’,5’-Tetrachlorobiphenyl have been observed to change over time . This includes changes in the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
2,3’,4’,5’-Tetrachlorobiphenyl is involved in various metabolic pathways. It has been observed to undergo substantial metabolism, including dechlorination, hydroxylation, and ring-opening pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the biphenyl ring .
Industrial Production Methods
Industrial production of polychlorinated biphenyls, including 2,3’,4’,5’-Tetrachlorobiphenyl, was historically achieved through the direct chlorination of biphenyl in the presence of a catalyst. due to the environmental and health concerns associated with PCBs, their production has been largely discontinued in many countries .
Analyse Des Réactions Chimiques
Types of Reactions
2,3’,4’,5’-Tetrachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions.
Common Reagents and Conditions
Reductive Dechlorination: Common reagents include electron donors such as elemental iron or fatty acids.
Major Products Formed
Comparaison Avec Des Composés Similaires
2,3’,4’,5’-Tetrachlorobiphenyl is similar to other polychlorinated biphenyls in terms of its chemical structure and environmental persistence. its specific chlorine substitution pattern gives it unique properties:
Propriétés
IUPAC Name |
1,2,3-trichloro-5-(2-chlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILUYCYPNYWMIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60867919 | |
| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70362-48-0 | |
| Record name | PCB 76 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70362-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362480 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4',5'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60867919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3',4',5'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/912BS8P7Q9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3',4',5-tetrachlorobiphenyl metabolized in living organisms?
A1: Research shows that 2,3',4',5-tetrachlorobiphenyl is primarily metabolized through hydroxylation and methylation reactions. In rats, the dominant fecal metabolites identified were 3- and 4-hydroxy derivatives and 3- and 4-methylthio derivatives []. Interestingly, the ratio of these metabolites varies significantly depending on the degree of chlorination of the biphenyl compound. As the chlorine content increases, the production of hydroxy metabolites increases, while methylthio metabolite formation decreases []. This suggests that the metabolic pathway of polychlorinated biphenyls is influenced by the number and position of chlorine atoms.
Q2: Does the structure of 2,3',4',5-tetrachlorobiphenyl influence its distribution and accumulation in tissues?
A2: Yes, the structure, particularly the position of the methylsulfonyl group on the metabolites, plays a significant role in tissue distribution. Studies show that 3-methylsulfonyl derivatives of highly chlorinated biphenyls, like 2,3',4',5-tetrachlorobiphenyl, exhibit a higher affinity for liver and adipose tissue. Conversely, 4-methylsulfonyl derivatives, regardless of the parent compound's chlorination level, demonstrate preferential retention in lung tissue []. This suggests a structure-dependent interaction with specific tissues, highlighting the complexity of PCB accumulation and potential toxicity.
Q3: Can biological organisms break down 2,3',4',5-tetrachlorobiphenyl, and what factors might influence the degradation process?
A3: Research indicates that certain fungal species, like Ceriporia sp. ZLY-2010, can degrade highly chlorinated biphenyls, including 2,3',4',5-tetrachlorobiphenyl []. This fungal strain showed the capability to degrade 2,2′,4,4′,5,5′-hexachlorobiphenyl, ultimately producing benzoic acid, although the specific intermediate metabolites were not detected in the study []. Further research is necessary to fully understand the degradation mechanism and to explore the potential for bioremediation applications using this fungal strain.
Q4: How effective are current analytical methods for detecting 2,3',4',5-tetrachlorobiphenyl in environmental samples?
A4: Recent advancements in analytical techniques like Full Evaporative Vacuum Extraction (FEVE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) offer a quantitative and environmentally friendly approach for detecting a wide range of semivolatile organic compounds, including 2,3',4',5-tetrachlorobiphenyl, in water samples []. This method utilizes a two-stage evaporation process with sorbent pens, ensuring efficient recovery of both lighter and heavier SVOCs. Critically, this method demonstrated the capability to detect 2,3',4',5-tetrachlorobiphenyl in four out of ten tested drinking and surface water samples, highlighting its presence as an environmental contaminant [].
Q5: Can the release of 2,3',4',5-tetrachlorobiphenyl from contaminated sites be mitigated using innovative materials?
A5: Research suggests that incorporating powdered activated carbon into high-density polyethylene (HDPE) geomembranes could significantly reduce the permeation of 2,3',4',5-tetrachlorobiphenyl []. The activated carbon acts as a sorbent, trapping the contaminant within the membrane and effectively decreasing its flux by approximately 60% []. This approach shows promise for improving the containment of contaminated sites and minimizing further environmental release.
Q6: Are there alternative materials that might offer advantages over activated carbon in containing 2,3',4',5-tetrachlorobiphenyl?
A6: Studies exploring alternative materials have shown that incorporating poly(vinyl alcohol) (PVA) alongside activated carbon in HDPE membranes further enhances the containment of 2,3',4',5-tetrachlorobiphenyl []. This composite material achieved a 69% reduction in flux compared to pure HDPE, and importantly, achieved this with significantly less activated carbon []. The enhanced performance is attributed to the improved solute uptake within the hydrophilic PVA layer, suggesting a promising avenue for developing more efficient and cost-effective containment solutions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)


![Disodium;6-methyl-2-[2-[4-[[4-[6-(6-methyl-7-sulfonato-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-yl]phenyl]diazenyl]phenyl]-1,3-benzothiazol-6-yl]-1,3-benzothiazole-7-sulfonate](/img/structure/B1594956.png)








